molecular formula C22H23N3O7 B2494662 N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 874805-55-7

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2494662
CAS No.: 874805-55-7
M. Wt: 441.44
InChI Key: MIZGFHNVMAQKCI-UHFFFAOYSA-N
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Description

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates several pharmaceutically relevant motifs, including a 1,3-benzodioxole group, which is a common scaffold in bioactive molecules, an oxazolidinone ring known for its presence in antibiotics and as a chiral auxiliary in asymmetric synthesis, and a diamide linkage. The presence of the 4-methoxyphenyl (p-anisyl) group further suggests potential for target interaction. This specific molecular architecture indicates its primary research value is as a sophisticated chemical intermediate or a potential protease inhibitor scaffold. Researchers can utilize this compound in the development of novel chemical entities, for probing enzyme active sites, particularly those like serine proteases that might interact with the carbonyl groups and the oxazolidinone moiety, or in structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Handling should adhere to standard laboratory safety protocols. For detailed structural information, researchers can refer to PubChem, a key resource for chemical data.

Properties

IUPAC Name

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7/c1-29-16-5-2-14(3-6-16)11-23-20(26)21(27)24-12-19-25(8-9-30-19)22(28)15-4-7-17-18(10-15)32-13-31-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZGFHNVMAQKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and oxazolidine intermediates. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and oxazolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The applications of this compound span across multiple disciplines:

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural features suggest it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacteria, indicating potential use as antibiotics .
  • Enzyme Inhibition : The oxazolidine ring is known to interact with bacterial ribosomes, making this compound a candidate for further exploration as an inhibitor of protein synthesis in bacteria .

Biological Studies

In biological research, the compound can be utilized to:

  • Investigate Biological Pathways : Its interaction with specific enzymes or receptors can help elucidate biochemical pathways and mechanisms of action.
  • Drug Development : The compound serves as a lead structure for developing new drugs targeting specific diseases or conditions, particularly those involving bacterial infections.

Chemical Synthesis

In synthetic chemistry, this compound acts as a versatile building block for:

  • Synthesis of Complex Molecules : Its functional groups allow for various chemical transformations, including oxidation and substitution reactions, facilitating the creation of more complex structures .

Case Studies

Several studies have highlighted the potential applications of similar compounds:

StudyFindings
Investigated derivatives of benzodioxole showing significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Explored the synthesis and pharmacological effects of oxazolidine derivatives, noting their potential in enzyme inhibition and antibacterial properties.
Analyzed the interaction mechanisms of benzodioxole derivatives with biological targets, emphasizing their role in drug discovery.

Mechanism of Action

The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with the active site of enzymes, inhibiting their activity, while the oxazolidine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs

Biological Activity

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodioxole moiety which is known for its diverse biological activities.
  • An oxazolidine ring that contributes to its pharmacological properties.
  • An ethanediamide backbone which may enhance its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of benzodioxole exhibit significant antimicrobial properties. The presence of the benzodioxole structure in the compound is hypothesized to contribute to its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus (MRSA)25
Escherichia coli50
Pseudomonas aeruginosa30
Candida albicans15

These findings suggest that the compound possesses a broad spectrum of antimicrobial activity, particularly against resistant strains such as MRSA .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed important insights into the safety and efficacy of the compound.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Viability (%) at 100 µM
L929 (Fibroblast)5085
HepG2 (Liver)4070
A549 (Lung)3590

The results indicate that while the compound exhibits cytotoxic effects, it also shows potential for stimulating cell viability at certain concentrations, suggesting a dual action mechanism .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the oxazolidine component may play a critical role in inhibiting bacterial protein synthesis, similar to other oxazolidinone antibiotics. Additionally, the benzodioxole moiety may interact with cellular membranes or specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A comparative study showed that derivatives with similar structures exhibited enhanced activity against resistant bacterial strains when combined with traditional antibiotics, indicating potential for synergistic effects .
  • Cytotoxicity Evaluation : In a study involving multiple cancer cell lines, compounds with oxazolidine structures demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their therapeutic potential in oncology .
  • Pharmacological Profiling : Research has indicated that modifications in the chemical structure can significantly alter the biological activity of benzodioxole derivatives. For instance, substituents on the aromatic rings can enhance lipophilicity and cellular uptake, potentially increasing efficacy .

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